molecular formula C24H44N4O4Rh2 B1148179 Dirhodium tetracaprolactamate CAS No. 138984-26-6

Dirhodium tetracaprolactamate

Cat. No.: B1148179
CAS No.: 138984-26-6
M. Wt: 658.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dirhodium tetracaprolactamate is a useful research compound. Its molecular formula is C24H44N4O4Rh2 and its molecular weight is 658.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Oxidative Mannich Reaction : Dirhodium caprolactamate is an effective catalyst for the oxidative Mannich reaction, producing valuable gamma-aminoalkyl butenolides. This green transformation uses T-HYDRO (70% t-BuOOH in water) in a protic solvent (Catino et al., 2006).

  • Benzylic Oxidation : The compound is also used for benzylic oxidation with tert-butyl hydroperoxide (TBHP) under mild conditions, facilitating the synthesis of benzylic carbonyl compounds and a formal synthesis of palmarumycin CP2 (Catino et al., 2005).

  • Allylic Oxidations : Dirhodium(II) caprolactamate is optimal for producing the tert-butylperoxy radical, leading to selective hydrogen atom abstraction. It is especially effective in allylic oxidations of enones and steroidal enones (McLaughlin et al., 2009).

  • Dirhodium(III,III) Carboxamidates : This compound forms bis-sigma-(phenyl)-tetrakis-mu-(capralactamato)dirhodium(III) by oxidative reactions, showing different conformations that have implications in catalysis (Angelone et al., 2015).

  • Propargylic Oxidations : Effective in C-H oxidation of alkynes to propargylic ketones, Dirhodium(II) caprolactamate allows the formation of alpha,beta-acetylenic carbonyl compounds under aqueous and mild conditions (McLaughlin & Doyle, 2008).

  • Phenol and Aniline Oxidations : It acts as a catalyst for generating the tert-butylperoxy radical, an effective oxidant for phenols and anilines. This process yields various oxidized compounds, demonstrating the compound's versatility (Ratnikov et al., 2011).

  • Catalytic Enantioselective Reactions : Dirhodium(II) tetrakis[ε‐caprolactamate] is used in enantioselective reactions, including cycloadditions with alkynes and styrenes, providing high yields and enantioselectivities (Shimada et al., 2008).

Safety and Hazards

According to the safety data sheet, one should avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Mechanism of Action

Target of Action

Dirhodium tetracaprolactamate, also known as Rh2(cap)4, is primarily used as a catalyst for selective carbenoid reactions of diazo compounds . The primary targets of this compound are the diazo compounds that undergo carbenoid reactions.

Mode of Action

The compound interacts with its targets (diazo compounds) by facilitating their transformation through carbenoid reactions . This interaction results in the formation of new compounds, which are the products of the carbenoid reactions.

Biochemical Pathways

It is known that the compound plays a crucial role in the carbenoid reactions of diazo compounds . These reactions are part of larger biochemical pathways involved in the synthesis of various organic compounds.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the products of the carbenoid reactions it catalyzes . By facilitating these reactions, it enables the synthesis of various organic compounds.

Properties

IUPAC Name

azepan-2-one;rhodium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCZKSBMOZFVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N4O4Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.